Product packaging for 2-cyano-N,N-dipropylacetamide(Cat. No.:CAS No. 53807-35-5)

2-cyano-N,N-dipropylacetamide

Cat. No.: B017774
CAS No.: 53807-35-5
M. Wt: 168.24 g/mol
InChI Key: GAORRGUPLLEASI-UHFFFAOYSA-N
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Description

Overview of Cyanoacetamide Derivatives in Chemical Sciences

Cyanoacetamide and its derivatives are recognized for their versatility as building blocks in the synthesis of a wide array of heterocyclic compounds. multichemindia.comresearchgate.net The presence of an active methylene (B1212753) group, a carbonyl group, and a cyano function allows for a variety of chemical transformations, including condensation and substitution reactions. tubitak.gov.trsapub.org This reactivity has been extensively utilized in the preparation of biologically active molecules, positioning cyanoacetamide derivatives as crucial intermediates in medicinal chemistry and the fine chemical industry. researchgate.net Their applications span the synthesis of pharmaceuticals, agrochemicals, and dyes. multichemindia.comresearchgate.net

Research Significance and Scope of 2-cyano-N,N-dipropylacetamide

This compound, with the chemical formula C9H16N2O, is a specific derivative of cyanoacetamide that has found its niche in organic synthesis. chemicalbook.in It is primarily utilized as an intermediate in the creation of more complex molecules. chemicalbook.in Research has shown its utility in the synthesis of various compounds, including substituted diaminobenzo[1,2,3-de:4,5,6-d'e']diquinoline-1,7-dicarbonitriles. arkat-usa.org The dipropylamino group in this compound can influence the properties of the final products, for instance, by acting as an electron-donating moiety. arkat-usa.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H16N2O chemicalbook.innih.gov
Molecular Weight 168.24 g/mol chemicalbook.innih.gov
CAS Number 53807-35-5 chemicalbook.innih.gov
Appearance Brown oil chemicalbook.in
Boiling Point 115-117°C/0.1 mmHg arkat-usa.org

Historical Context of Related Compounds in Synthetic Chemistry

The synthetic utility of cyanoacetamide derivatives has been recognized for over a century. Early work dating back to the late 19th and early 20th centuries laid the foundation for understanding the reactivity of these compounds. orgsyn.org A significant advancement in the application of cyanoacetamides came with the discovery of the Gewald reaction in 1966. nih.gov This multicomponent reaction, which involves the reaction of a carbonyl compound, a methylene-active nitrile (like a cyanoacetamide), and sulfur to produce 2-aminothiophenes, highlighted the power of cyanoacetamides in constructing complex heterocyclic systems in a straightforward manner. nih.gov Over the years, various methods for the synthesis of N-substituted cyanoacetamides have been developed, often involving the reaction of amines with cyanoacetic acid esters or other activated forms of cyanoacetic acid. tubitak.gov.trresearchgate.net These developments have made a wide range of cyanoacetamide derivatives readily accessible for synthetic applications. researchgate.net

Current Research Trends and Future Directions

Current research involving cyanoacetamide derivatives continues to build upon their established role as versatile synthetic intermediates. A major trend is their use in multicomponent reactions (MCRs) to generate diverse libraries of complex molecules with potential biological activity. nih.govacs.orgbeilstein-journals.org The ability to easily vary the substituents on the cyanoacetamide nitrogen, as seen in this compound, allows for the fine-tuning of the properties of the resulting products. nih.gov

Future research is likely to focus on expanding the scope of MCRs involving cyanoacetamides to create even more diverse and complex scaffolds. researchgate.netacs.org There is also significant interest in exploring the applications of these compounds in materials science, for example, in the synthesis of novel dyes and functional polymers. multichemindia.comarkat-usa.org The development of more efficient and environmentally friendly synthetic methods for preparing cyanoacetamide derivatives is another active area of investigation. beilstein-journals.org Furthermore, the synthesis of novel pyrazolopyrimidine acetamide (B32628) derivatives for the 18KDa translocator protein (TSPO) has shown promise, with some ligands exhibiting high affinity, suggesting potential for molecular imaging and therapeutic applications in central nervous system diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B017774 2-cyano-N,N-dipropylacetamide CAS No. 53807-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9(12)5-6-10/h3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAORRGUPLLEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394299
Record name 2-cyano-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53807-35-5
Record name 2-cyano-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Reaction Pathways

Established Synthetic Routes for 2-cyano-N,N-dipropylacetamide

The foundational methods for synthesizing N,N-disubstituted cyanoacetamides are well-documented in organic chemistry, relying on robust and predictable reaction pathways.

A common and versatile method for the synthesis of cyanoacetamides involves the direct reaction of a primary or secondary amine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. researchgate.nettubitak.gov.tr In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the corresponding N-substituted cyanoacetamide.

While specific high-yield protocols for the N,N-dipropyl derivative are not extensively detailed in readily available literature, highly efficient syntheses for analogous compounds like N,N-dimethylcyanoacetamide have been developed. One such process involves reacting a cyanoacetate with dry dimethylamine (B145610) gas in an aromatic solvent, achieving nearly quantitative yields. google.com This approach highlights the efficiency of direct amination of cyanoacetic esters.

Table 1: High-Yield Synthesis of an N,N-dialkylcyanoacetamide Analog

Reactants Solvent Temperature Reaction Time Yield
Cyanoacetate, Dimethylamine Aromatic Hydrocarbon -10 to 0°C, then reflux 2-8 hours, then 1 hour reflux Up to 99%

Data derived from an improved synthesis process for N,N-dimethylcyanoacetamide. google.com

Condensation reactions provide a direct route to amides by coupling a carboxylic acid with an amine, typically with the removal of a water molecule. For the synthesis of this compound, this would involve the reaction of cyanoacetic acid with N,N-dipropylamine. Due to the lower reactivity of carboxylic acids compared to their ester or halide derivatives, this reaction often requires a coupling agent to facilitate the formation of the amide bond.

A well-documented example for the closely related compound, 2-cyano-N,N-diethylacetamide, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. googleapis.com In this process, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The reaction proceeds efficiently at reflux temperatures, and the byproduct, dicyclohexylurea, precipitates out of the solution, simplifying purification. googleapis.com

Table 2: Condensation Synthesis of an N,N-dialkylcyanoacetamide Analog

Reactants Coupling Agent Solvent Conditions
N,N-diethylamine, Cyanoacetic Acid Dicyclohexylcarbodiimide (DCC) Tetrahydrofuran (THF) Reflux for 6-9 hours

Based on the synthesis of 2-cyano-N,N-diethylacetamide. googleapis.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields compared to conventional heating methods. jchps.com This technology is particularly effective for reactions in polar solvents, where direct coupling of microwave energy with the molecules leads to rapid and uniform heating. nih.gov

The synthesis of various cyanoacetamide derivatives has been successfully achieved using microwave assistance. nih.govresearchgate.net This technique promotes efficient molecular collisions, overcoming activation energy barriers more effectively than traditional refluxing. jchps.com For the synthesis of this compound, a microwave-assisted approach could be expected to offer significant advantages in terms of speed and efficiency.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Cyanoacetamide Derivative

Method Reaction Time Yield
Conventional Heating 10 hours Lower
Microwave Irradiation (MWI) 5-10 minutes Higher

Illustrative data based on the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives. jchps.com

The fundamental mechanism governing the formation of this compound from cyanoacetic acid derivatives is nucleophilic acyl substitution. youtube.com This two-step mechanism is distinct from SN2 reactions and involves the formation of a tetrahedral intermediate. openstax.org

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of processes that are not only efficient but also environmentally benign.

Green chemistry principles are increasingly being applied to the synthesis of cyanoacetamide compounds. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of microwave irradiation, which reduces energy consumption and reaction times, and conducting reactions in greener solvents or under solvent-free conditions. nih.govnih.gov

For the synthesis of this compound, a sustainable protocol could involve the solvent-free reaction of N,N-dipropylamine with ethyl cyanoacetate, potentially accelerated by microwave energy. Such methods address concerns about the toxicity and flammability associated with many traditional organic solvents and align with the goals of developing more economical and environmentally friendly chemical processes. nih.govnih.gov

Catalytic Synthesis Methods

The synthesis of this compound is primarily achieved through the amidation of a cyanoacetic acid precursor with dipropylamine (B117675). This transformation can start from either a cyanoacetic acid ester or cyanoacetic acid itself, with catalytic methods being employed to enhance reaction rates and efficiency. The primary byproduct of these pathways is either an alcohol (from the ester route) or water (from the acid route), making them relatively atom-economical processes. catalyticamidation.info

Two main catalytic pathways are prominent:

Aminolysis of Cyanoacetic Acid Esters: This is a common and direct method involving the reaction of an alkyl cyanoacetate, such as ethyl cyanoacetate, with dipropylamine. The reaction is a nucleophilic acyl substitution where the amine displaces the alkoxy group of the ester. While the reaction can proceed thermally, various catalysts can be employed to facilitate the conversion under milder conditions. Organobase catalysts, for instance, have been shown to be effective in the amidation of unactivated esters. researcher.life For related compounds, basic catalysts like butyl lithium have been utilized. researchgate.net More advanced catalytic systems, such as manganese-pincer complexes, are also effective for the aminolysis of esters with a broad range of amines. mdpi.com

Direct Amidation of Cyanoacetic Acid: This approach involves the direct condensation of cyanoacetic acid with dipropylamine. A significant challenge in this method is the initial acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Overcoming this requires either high temperatures to drive off water and shift the equilibrium toward the amide, or the use of specific catalysts or coupling agents. Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids under milder conditions, proceeding through an activated acylborate intermediate. organic-chemistry.org Another established method for analogous compounds involves the use of a stoichiometric coupling agent like dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. googleapis.com

Characterization of Synthetic Intermediates and Byproducts

The characterization of intermediates and byproducts is crucial for understanding reaction mechanisms and ensuring the purity of the final product.

Intermediates: In the direct amidation of cyanoacetic acid with dipropylamine, the primary intermediate is the dipropylammonium cyanoacetate salt . This salt is formed instantaneously upon mixing the acidic and basic reactants. Its formation is a key thermodynamic sink that must be overcome, typically by heating, to allow for the formation of the tetrahedral intermediate that subsequently eliminates water to form the amide bond.

Byproducts: The nature of the byproducts is dependent on the chosen synthetic route.

When starting from ethyl cyanoacetate , the principal stoichiometric byproduct is ethanol .

When using cyanoacetic acid , the main byproduct is water . catalyticamidation.info

Other potential byproducts are typically unreacted starting materials, such as excess dipropylamine or residual cyanoacetic acid/ester, which can be removed during purification. In rare cases, under harsh reaction conditions, side reactions could occur. For example, hydrolysis of the nitrile group in this compound could potentially lead to the formation of N,N-dipropylmalonamide , though this is not a common byproduct under standard amidation conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness and safety. Detailed optimization studies for this compound are not widely available, but extensive data from the industrial synthesis of its lower homologue, 2-cyano-N,N-dimethylacetamide, provides a valuable blueprint for optimization. google.com

Key parameters for optimization include:

Temperature: A two-stage temperature profile is often optimal. An initial low temperature (e.g., -10 to 0 °C) is used during the addition of the amine to control the initial exothermic reaction. This is followed by a period of heating, often to reflux, to drive the reaction to completion. google.com

Solvent: The choice of solvent is critical. Aromatic hydrocarbons such as toluene (B28343) or xylene are frequently used as they allow for reflux at temperatures sufficient to drive the amidation while being inert to the reactants. google.com

Reactant Ratio: The molar ratio of the amine to the cyanoacetic acid precursor is a key variable. Using a slight excess of the amine (e.g., a 1.0:1.1 ratio of ester to amine) can help ensure complete conversion of the limiting reagent. google.com

Reaction Time: The duration of both the initial low-temperature phase and the subsequent heating phase must be optimized. Insufficient time can lead to incomplete conversion, while excessively long times can increase the risk of byproduct formation and reduce process efficiency. A typical process might involve 2-8 hours for the initial reaction followed by a 1-hour reflux. google.com

The table below, based on an optimized industrial process for 2-cyano-N,N-dimethylacetamide, illustrates how these parameters are combined to achieve very high yields. google.com These conditions serve as an excellent starting point for the optimization of this compound synthesis.

ParameterOptimized ConditionRationale
Starting MaterialAlkyl Cyanoacetate (e.g., Ethyl Cyanoacetate)Common, cost-effective, and reactive precursor.
ReagentDialkylamine (e.g., Dimethylamine)Direct reactant for amide formation.
Molar Ratio (Ester:Amine)1.0 : 1.0 - 1.1A slight excess of amine ensures complete conversion of the ester.
SolventAromatic Hydrocarbon (e.g., Toluene)Inert solvent with an appropriate boiling point for reflux.
Initial Reaction Temperature-10 °C to 0 °CControls initial exotherm upon amine addition.
Initial Reaction Time2 - 8 hoursAllows for controlled initial conversion at low temperature.
Secondary Reaction TemperatureRefluxDrives the reaction to completion.
Secondary Reaction Time~1 hourSufficient time to complete the conversion at a higher temperature.
Achieved YieldUp to 99%Demonstrates high efficiency of the optimized process.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Cyano and Amide Functionalities

Nucleophilic Reactions Involving the Active Methylene (B1212753) Group

The methylene group (α-carbon) positioned between the cyano and the amide carbonyl groups is referred to as an "active methylene" group. The adjacent electron-withdrawing cyano and carbonyl groups increase the acidity of the α-hydrogens, making them susceptible to deprotonation by a base. thieme-connect.de This deprotonation generates a resonance-stabilized carbanion, which is a potent nucleophile. sigmaaldrich.comscielo.org.mx

The formation of this nucleophilic carbanion is a critical first step in many reactions involving 2-cyano-N,N-dipropylacetamide. The resulting carbanion can readily participate in carbon-carbon bond-forming reactions. For instance, it can undergo nucleophilic substitution reactions with alkyl halides, a process known as alkylation, to introduce substituents at the α-position. organic-chemistry.org The high reactivity of this position is fundamental to the synthetic utility of cyanoacetamide derivatives, serving as a cornerstone for building more complex molecular architectures. asianpubs.org

Electrophilic Reactions of the Carbonyl and Cyano Groups

Both the carbonyl and cyano groups contain electrophilic carbon atoms due to the polarization of the C=O and C≡N multiple bonds, where the carbon bears a partial positive charge. openstax.orglibretexts.org This electrophilicity allows them to react with a variety of nucleophiles.

The cyano group is susceptible to nucleophilic attack, leading to a range of transformations. It can be hydrolyzed under acidic or basic conditions, typically proceeding through an amide intermediate to ultimately yield a carboxylic acid. The nitrile can also be reduced, for example with powerful reducing agents like lithium aluminum hydride (LiAlH₄), to afford a primary amine (1,3-diaminopropane derivative). openstax.orglibretexts.org Furthermore, organometallic reagents such as Grignard reagents can add across the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine. libretexts.org

The amide carbonyl, while generally less reactive than ketones or aldehydes, can also undergo nucleophilic attack. These reactions typically fall under the category of nucleophilic acyl substitution, although the N,N-dipropyl groups make the amide relatively stable and less prone to cleavage compared to primary or secondary amides.

Formation of Heterocyclic Compounds from this compound

A significant application of this compound and related cyanoacetamides is their use as building blocks for the synthesis of various heterocyclic compounds. The active methylene group, in concert with the cyano and amide functionalities, provides the necessary reactive sites for cyclization reactions.

Synthesis of Pyrazoles and Pyrimidines

Pyrazoles: These five-membered heterocyclic compounds can be synthesized from this compound through condensation reactions with hydrazine (B178648) and its derivatives. organic-chemistry.orgmdpi.com A common strategy involves a preliminary reaction to form a more reactive intermediate. For example, reaction of a cyanoacetamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an enaminonitrile derivative. This intermediate readily undergoes cyclization with hydrazine to form the corresponding 5-aminopyrazole derivative. researchgate.netresearchgate.net Another pathway involves coupling the active methylene group with diazonium salts to produce arylhydrazones, which can then be cyclized to pyrazoles. researchgate.net

Pyrimidines: The synthesis of six-membered pyrimidine (B1678525) rings can also be achieved. scispace.com Cyclocondensation reactions of cyanoacetamide derivatives with amidines are a primary route. For instance, reacting an enaminone, derived from a cyanoacetamide, with guanidine (B92328) can yield a 2,4-diaminopyrimidine (B92962) derivative, showcasing the versatility of the cyanoacetamide core in forming different ring systems. researchgate.net

Starting Material ClassReagentResulting HeterocycleGeneral Reaction TypeReference
Cyanoacetamide DerivativeHydrazine Hydrate5-AminopyrazoleCondensation/Cyclization researchgate.net
Cyanoacetamide-derived EnaminonitrileGuanidine2,4-DiaminopyrimidineCondensation/Cyclization researchgate.net
Cyanoacetamide DerivativeAromatic Diazonium SaltArylhydrazone (Pyrazole Precursor)Coupling researchgate.net
β-Dicarbonyl Compound + CyanogenNi(acac)₂ or Cu(acac)₂Functionalized PyrimidineMetal-Catalyzed One-Pot Synthesis rsc.org

Derivatization to Thiazoles and Quinoxalinones

Thiazoles: The synthesis of thiazole (B1198619) derivatives from this compound can be accomplished through several pathways. A prominent method is the Gewald reaction, which involves the condensation of the active methylene compound with elemental sulfur and a suitable carbonyl compound in the presence of a base. More specifically for thiazoles, reaction with thioglycolic acid can lead to cyclocondensation, where the mercapto group adds to the nitrile, followed by intramolecular cyclization to form a thiazolidinone ring. researchgate.net Another route involves reaction with thiourea (B124793), which can lead to the formation of 2-aminothiazole (B372263) derivatives. kau.edu.sa

Quinoxalinones: Quinoxalin-2-ones can be prepared via a tandem reaction sequence starting from N-aryl cyanoacetamides, which are structurally related to this compound. nih.gov The process involves nitrosation of the active methylene group using a reagent like tert-butyl nitrite (B80452), which generates a nitroso intermediate. organic-chemistry.org This is followed by a tautomerization and an intramolecular cyclization (an electrophilic attack on the N-aryl ring), ultimately affording the quinoxalinone skeleton after dehydration. nih.govorganic-chemistry.org This reaction highlights the potential for intramolecular cyclizations when an appropriate substituent is present on the amide nitrogen.

Starting Material ClassKey ReagentsResulting HeterocycleReaction DescriptionReference
N-Aryl Cyanoacetamidetert-Butyl NitriteQuinoxalin-2-oneTandem Nitrosation/Cyclization nih.govorganic-chemistry.org
Bis-cyanoacetamideThioglycolic AcidBis-thiazoleCyclocondensation researchgate.net
N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamidePhenyl Isothiocyanate, 3-(2-bromoacetyl)-2H-chromen-2-oneSubstituted ThiazoleMulti-step Synthesis nih.gov
2-Chloro-N,N-dipropylacetamideThiourea2-Amino-4-thiazolidinoneCondensation kau.edu.sa

Knoevenagel Condensation Reactions and Derivatives

The Knoevenagel condensation is a classic and highly efficient carbon-carbon bond-forming reaction for which active methylene compounds like this compound are ideal substrates. sigmaaldrich.comsci-hub.se The reaction involves the condensation of the active methylene group with an aldehyde or a ketone, typically in the presence of a weak basic catalyst such as piperidine (B6355638) or an amine salt. sigmaaldrich.comnih.gov

The mechanism proceeds in two main stages. First, the basic catalyst deprotonates the active methylene group to form the nucleophilic carbanion. scielo.org.mx Second, this carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy carbonyl intermediate (an aldol-type adduct). sigmaaldrich.com This intermediate typically undergoes spontaneous dehydration (elimination of a water molecule) under the reaction conditions to yield a stable α,β-unsaturated product. sci-hub.se When this compound is reacted with an aldehyde (R-CHO), the product is a 2-cyano-3-substituted-N,N-dipropylacrylamide. These electron-poor alkenes are themselves valuable synthetic intermediates for subsequent reactions, such as Michael additions.

ReactantsCatalyst/ConditionsProduct TypeReference
2-Cyano-N-(thiazol-2-yl)acetamide + Aromatic AldehydesPiperidine, EtOH, Reflux2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide nih.gov
Aldehyde/Ketone + Active Methylene CompoundPrimary/Secondary Amines or their Saltsα,β-Unsaturated Carbonyl Compound sigmaaldrich.com
Araldehyde + Malononitrile/Ethyl Cyanoacetate (B8463686)Gallium Chloride, Solvent-free grindingArylidenemalononitrile/Cyanoacrylate researchgate.net
Aldehyde + Ethyl CyanoacetateDiisopropylethylammonium acetate (B1210297) (DIPEAc)Cyanoacrylate scielo.org.mx

Applications in Fused Heterocycle Synthesis

The chemical architecture of this compound, featuring a reactive methylene group activated by adjacent cyano and carbonyl groups, establishes it as a valuable synthon in heterocyclic chemistry. While direct examples involving the N,N-dipropyl derivative are specific, the broader class of N-substituted 2-cyanoacetamides is widely employed in the construction of fused heterocyclic systems. ekb.eg These compounds serve as versatile building blocks for pharmacologically significant scaffolds such as pyridines, pyrimidines, and thiazoles. ekb.eg

The synthetic utility of 2-cyanoacetamide (B1669375) derivatives hinges on the reactivity of both its nucleophilic and electrophilic sites. The active methylene group readily participates in condensation and substitution reactions, while the amide nitrogen can act as a nucleophile. ekb.eg Concurrently, the carbonyl and cyano groups function as electrophilic centers, reacting with bidentate reagents to form a variety of heterocyclic rings. ekb.eg

A common strategy for synthesizing fused heterocycles involves a multi-step sequence beginning with a 2-cyanoacetamide derivative. For instance, N-cyclohexyl-2-cyanoacetamide can be reacted with aromatic aldehydes in a Knoevenagel condensation to yield acrylamide (B121943) derivatives. These intermediates can then undergo a Michael addition with nucleophiles like hydrazine, followed by cyclization, to form fused systems such as pyrazolo[1,5-a]pyrimidines. researchgate.net This general pathway highlights how the core cyanoacetamide structure can be elaborated and cyclized. Similarly, reactions of N-aryl-2-cyanoacetamides with reagents like thiosemicarbazide (B42300) or urea (B33335) lead to the formation of pyrimidine derivatives. researchgate.net The condensation of 2-chloro-N,N-dipropylacetamide with thiourea to produce 2-amino-4-thiazolidinones further illustrates the role of the dipropylacetamide moiety in forming heterocyclic rings, in this case, a thiazolidinone. researchgate.net

Reaction Mechanisms and Kinetic Investigations

The reactions involving this compound and its analogs are governed by fundamental organic chemistry principles, primarily leveraging the compound's unique electronic features. The carbon atom situated between the cyano (-CN) and carbonyl (-C=O) groups is highly acidic and readily forms a carbanion, which serves as a potent nucleophile.

A principal reaction mechanism is the Knoevenagel condensation. In this process, the active methylene group of the cyanoacetamide is deprotonated by a base (e.g., piperidine) to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield an α,β-unsaturated cyanoacrylamide derivative. researchgate.net

Following the initial condensation, the synthesis of fused heterocycles often proceeds via an intramolecular cyclization or an intermolecular reaction followed by cyclization. For example, in the synthesis of pyrazole (B372694) derivatives, the previously formed acrylamide intermediate can react with hydrazine. researchgate.net This typically involves a Michael addition, where the hydrazine nitrogen attacks the β-carbon of the α,β-unsaturated system. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks either the cyano or the amide carbonyl group, followed by dehydration or elimination of water, to yield the stable fused heterocyclic ring. researchgate.netresearchgate.net

The versatility of the cyanoacetamide core allows for various cyclization pathways depending on the reactants. The reaction with amidines or guanidines can lead to pyrimidine rings, while reactions with sulfur-based nucleophiles can yield thiophenes or thiazoles. ekb.eg While detailed kinetic studies on this compound itself are not extensively documented in the available literature, the mechanisms are well-established for the broader class of active methylene compounds. wikipedia.org

Structure-Activity Relationship (SAR) Studies in Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. Derivatives of 2-cyanoacetamide have been the subject of such investigations to enhance their therapeutic potential. The N,N-dipropylacetamide group itself has been incorporated into molecules designed for specific biological targets. For example, 2-(6-methyl-2-p-tolyl-1H-indol-1-yl)-N,N-dipropyl acetamide (B32628) was identified as having a good in vitro affinity for the α1-GABAA receptor, indicating the role of this moiety in achieving potent sedation induction. impactfactor.org

A detailed SAR study was conducted on a series of 2-cyanoacrylamide derivatives, which can be synthesized from cyanoacetamide precursors, to optimize their activity as Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors. nih.gov The study revealed significant variations in inhibitory potency based on the substituent attached to the acrylamide moiety.

The data below illustrates the impact of different heterocyclic and aromatic rings on the inhibitory concentration (IC50) of the compounds.

CompoundR GroupTAK1 IC50 (nM)
13a Phenyl385
13b 4-Methylthiazol-2-yl148
13c Furan-2-yl211
13d Thiophen-2-yl227
13e Pyridin-2-yl>1000
13n 6-Methylpyridin-3-yl413
13o 2-Methylpyridin-3-yl166
13q Pyridin-4-yl200
Data sourced from a study on 2-cyanoacrylamide derivatives as TAK1 inhibitors. nih.gov

Among five-membered heterocycles, the 4-methylthiazolyl derivative (13b ) demonstrated the highest potency. nih.gov

Replacing the phenyl group in 13a with an unsubstituted pyridine (B92270) ring (13e ) resulted in a significant loss of activity. nih.gov

The position of the nitrogen atom and substituents on the pyridine ring were critical for activity. For instance, the 2-methylpyridin-3-yl derivative (13o ) was significantly more potent than the 6-methylpyridin-3-yl analog (13n ). nih.gov

Furthermore, computational docking studies on derivatives like 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide have been performed to understand their interaction with biological targets, further guiding the design of new, more potent molecules. rjsocmed.com These studies collectively underscore the importance of the N,N-dipropylacetamide group as a component in pharmacologically active agents and demonstrate how systematic structural modifications can fine-tune biological activity.

Spectroscopic Characterization and Analytical Techniques

Advanced Spectroscopic Methods for Structural Elucidation

The precise structure of 2-cyano-N,N-dipropylacetamide has been determined and confirmed through a suite of advanced spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer complementary information that, when combined, provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of protons in the molecule. arkat-usa.org A singlet is observed for the two protons of the methylene (B1212753) group adjacent to the nitrile, appearing at approximately 3.46 ppm. arkat-usa.org The protons of the two methylene groups attached to the nitrogen atom appear as multiplets in the region of 3.03-3.21 ppm. arkat-usa.org The methylene protons of the propyl groups further from the nitrogen resonate as a multiplet around 1.37-1.57 ppm, and the terminal methyl protons give rise to a triplet at about 0.87 ppm. arkat-usa.org

While one study noted that the compound had insufficient solubility for ¹³C NMR spectroscopic analysis, data for structurally similar compounds like 2-oxo-2-phenyl-N,N-dipropylacetamide shows characteristic peaks for the carbonyl carbon, the carbons of the propyl groups, and the phenyl carbons, suggesting where the signals for this compound would likely appear. arkat-usa.orgrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppmMultiplicityNumber of ProtonsAssignment
3.46s2HCH₂CN
3.03-3.21m4HN(CH₂)₂
1.37-1.57m4H(CH₂)₂CH₃
0.87t6HCH₃
s = singlet, t = triplet, m = multiplet. Data recorded in CDCl₃ at 400 MHz. arkat-usa.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A strong and sharp absorption band for the nitrile group (C≡N) stretch is anticipated around 2220-2260 cm⁻¹ for a saturated nitrile. spectroscopyonline.com The presence of the tertiary amide group would give rise to a strong carbonyl (C=O) stretching band, typically in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be observable. Additionally, C-H stretching vibrations from the propyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

In one analysis using electron ionization (EI), the mass spectrum of this compound showed a molecular ion (M⁺·) peak at m/z 168, which corresponds to its molecular weight. arkat-usa.org The PubChem database lists a computed molecular weight of 168.24 g/mol and a monoisotopic mass of 168.126263138 Da. nih.gov The fragmentation pattern in mass spectrometry is a key identifier. For amides, common fragmentation includes alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement. libretexts.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) is a commonly used method for analyzing cyanoacetamide derivatives. sielc.com For instance, a reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is often employed for the separation of related compounds. sielc.comresearchgate.net This technique can be adapted for the purity assessment of this compound, ensuring the absence of starting materials or byproducts. Enantioselective chromatographic separation has also been explored for chiral cyanoacetamides, highlighting the versatility of chromatographic methods in analyzing this class of compounds. mdpi.com

Theoretical Calculations in Spectroscopic Analysis (e.g., DFT, TD-DFT, GIAO)

Theoretical calculations, such as Density Functional Theory (DFT), have become invaluable in predicting and interpreting spectroscopic data. researchgate.net DFT methods can be used to calculate optimized molecular geometries, vibrational frequencies (for IR spectra), and NMR chemical shifts. For example, DFT calculations can help to confirm the assignment of complex vibrational modes in an IR spectrum or to predict the ¹³C NMR chemical shifts that may be difficult to obtain experimentally. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters with high accuracy. These computational tools provide a powerful complement to experimental data in the structural elucidation of molecules like this compound. researchgate.net

Multivariate Spectroscopic Methods for Solution Analysis

The quantitative analysis of this compound in solution, particularly in complex matrices where overlapping spectral features from solvents and other solutes can occur, benefits significantly from the application of multivariate spectroscopic methods. uib.noroutledge.com These chemometric techniques are powerful tools for extracting relevant information from spectral data, enabling accurate quantification and qualification of the analyte of interest. rsc.orgnih.gov Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed in conjunction with spectroscopic techniques like Near-Infrared (NIR), Raman, and UV-Vis spectroscopy to analyze complex mixtures. numberanalytics.commdpi.com

In a typical application, a series of calibration standards containing known concentrations of this compound in the relevant solvent or matrix are prepared. Spectroscopic data, such as NIR or Raman spectra, are then acquired for these standards. This dataset is then used to build a predictive model.

Principal Component Analysis (PCA) is an unsupervised technique often used for initial data exploration. uib.noresearchgate.net It reduces the dimensionality of the spectral data by transforming the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables known as principal components (PCs). These PCs capture the maximum variance in the data. By plotting the scores of the first few PCs, it is possible to identify patterns, groupings, and outliers in the data. For instance, a PCA scores plot might show a clear clustering of samples based on the concentration of this compound.

Partial Least Squares (PLS) regression is a supervised method that is particularly well-suited for quantitative analysis. nih.govscispace.com PLS models the relationship between the spectral data (X-matrix) and the known concentrations of the analyte (Y-matrix). Unlike PCA, PLS regression explicitly uses the concentration information to build a model that is optimized for prediction. The resulting PLS model can then be used to predict the concentration of this compound in unknown samples based on their spectra. The performance of the PLS model is typically evaluated using parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).

Detailed Research Findings

While specific studies focusing solely on the multivariate analysis of this compound are not prevalent in publicly available literature, the general methodology is widely applied to similar organic molecules, including other acetamide (B32628) and nitrile compounds. rsc.orgresearchgate.net Research in the field of process analytical technology (PAT) often utilizes these methods for real-time monitoring of organic reactions, where the concentration of reactants, intermediates, and products are tracked over time. uib.no

For a hypothetical analysis of this compound in an industrial process stream, one could develop a PLS model based on NIR spectroscopy. The following tables illustrate the type of data that would be generated in such a study.

Hypothetical Data for PLS Model Development

A set of calibration and validation samples with varying concentrations of this compound in a solvent mixture (e.g., toluene (B28343) and heptane) would be prepared.

Table 1: Calibration and Validation Sample Concentrations

Sample ID Concentration of this compound (mol/L) Sample Type
Cal-01 0.05 Calibration
Cal-02 0.10 Calibration
Cal-03 0.15 Calibration
Cal-04 0.20 Calibration
Cal-05 0.25 Calibration
Cal-06 0.30 Calibration
Cal-07 0.35 Calibration
Cal-08 0.40 Calibration
Val-01 0.08 Validation
Val-02 0.18 Validation
Val-03 0.28 Validation

NIR spectra would be collected for each sample over a relevant wavelength range. The spectral data, along with the known concentrations, would then be used to build and validate a PLS model.

Table 2: Hypothetical PLS Model Performance

Parameter Value
Number of PLS factors 3
R² (Calibration) 0.998
R² (Validation) 0.995

The high R² values and low RMSEP in this hypothetical example would indicate a robust and accurate model capable of predicting the concentration of this compound in new samples with a high degree of confidence. Such a model could then be implemented for online process monitoring and quality control.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. While specific studies on 2-cyano-N,N-dipropylacetamide are limited, analysis of closely related cyanoacetamide derivatives provides a strong framework for understanding its properties. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate electronic parameters. researchgate.netresearchgate.net

A key aspect of this analysis is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netmdpi.com For similar cyanoacetamide structures, DFT calculations have been used to determine these values, which are crucial for predicting charge transfer within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to investigate charge distribution and the stability arising from hyperconjugative interactions. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution and are used to identify reactive sites. researchgate.net In these maps, negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net

Table 1: Representative Quantum Chemical Parameters for a Related Cyanoacetamide Derivative Note: Data is for the analogous compound 2-cyano-N-cyclopropylacetamide (2CCPA), as specific data for this compound is not readily available in the cited literature. The principles and methods are directly applicable.

ParameterValue (eV)Method
HOMO Energy-7.5DFT/B3LYP
LUMO Energy-0.8DFT/B3LYP
HOMO-LUMO Gap (ΔE)6.7DFT/B3LYP

This interactive table is based on findings for analogous compounds discussed in the literature. researchgate.net

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. nih.gov This method is instrumental in drug discovery for evaluating the binding affinity and orientation of a compound at a protein's active site. researchgate.net

Studies on derivatives containing the N,N-dipropylacetamide moiety have demonstrated their potential for specific biological interactions. For instance, a pyrazolopyrimidine derivative featuring an N,N-dipropylacetamide group, referred to as GMA 10, was docked against the 18 kDa translocator protein (TSPO), a target associated with neuroinflammation. mdpi.comnih.gov The docking results for GMA 10 showed a high binding affinity, with a docking score of -9.206, and identified key interactions. mdpi.comnih.gov The analysis revealed that the ligand formed two hydrogen bonds with the hydrophobic residue Tryptophan-51. mdpi.comnih.gov Such studies suggest that the N,N-dipropylacetamide group can be accommodated within specific lipophilic binding pockets of protein targets. nih.gov The binding free energy (ΔG) is a key output, where more negative values indicate stronger binding affinity. nih.gov

Table 2: Molecular Docking Results for an N,N-Dipropylacetamide Derivative (GMA 10)

Target ProteinLigandBinding Affinity (Docking Score)Key Interacting Residues
Translocator Protein (TSPO)GMA 10-9.206Tryptophan-51

This interactive table summarizes docking data for a derivative containing the N,N-dipropylacetamide moiety, as reported in the literature. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. mdpi.com In the context of ligand-receptor interactions, MD simulations are used to assess the stability of the docked complex. nih.gov Starting from the best docking pose, an MD simulation can reveal how the ligand and protein atoms move and interact, confirming whether the initial binding pose is maintained. mdpi.com

For a series of novel TSPO ligands, MD studies were performed on the compound with the highest binding affinity to check its time-dependent stability with the receptor. nih.gov These simulations monitor parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex. A stable complex will typically show low and converging RMSD values over the simulation period. Such analyses can also provide a deeper understanding of the role of specific interactions, like hydrogen bonds, in maintaining the complex's integrity over time. nih.govrsc.org While specific MD simulations for this compound are not published, the methodology is standard for evaluating potential drug candidates that share its structural features. mdpi.com

Conformational Analysis and Energy Minimization

A molecule's conformation, or its three-dimensional shape, is critical to its function and interactions. Conformational analysis aims to identify the most stable, low-energy arrangements of atoms. This process is a crucial first step in most computational studies, as using an unstable, high-energy conformer can lead to inaccurate results. researchgate.net

Energy minimization is the process of finding the molecular geometry that corresponds to the lowest potential energy. acs.org This is often achieved using molecular mechanics force fields (like MMFF94s) for an initial search, followed by more accurate quantum mechanical methods like DFT to refine the structure of the lowest-energy conformer. researchgate.netnrel.gov For flexible molecules like this compound, which has rotatable bonds in its dipropyl groups, exploring the potential energy surface to find the global minimum energy conformation is essential before performing docking or electronic structure calculations. acs.org

Prediction of Reactivity and Selectivity

Computational methods are highly effective at predicting the chemical reactivity and selectivity of a molecule. As discussed in Section 5.1, the analysis of frontier molecular orbitals (HOMO and LUMO) provides the first indication of reactivity. researchgate.net The HOMO-LUMO energy gap is a descriptor of chemical stability; a small gap often correlates with high reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are particularly useful for predicting how a molecule will interact with other chemical species. researchgate.net The MEP visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the cyano group and the oxygen of the carbonyl group would be expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential. researchgate.net Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites within the molecule. researchgate.net These computational tools allow for a rational prediction of how the molecule would behave in various chemical reactions.

Applications in Advanced Materials and Polymer Science

Application in Organic Electronics

The primary application of 2-cyano-N,N-dipropylacetamide in material science is as a precursor in the synthesis of complex heterocyclic molecules for organic electronics. Research has shown its use in the preparation of 2,8-disubstituted-1,7-dicyano-3,9-diazaperylenes, which are investigated as potential n-type organic semiconductor materials.

In this context, this compound serves as a key building block. It is used to synthesize an intermediate, which then undergoes further reactions to create the final diazaperylene structure. The resulting materials are of interest for organic electronics; however, the electron-donating characteristics of the dipropylamino groups in the final molecule were found to be a potential drawback for electron-accepting (n-type) applications. This specific synthetic pathway highlights the compound's role as a crucial starting material rather than an active component in a final electronic device.

Development of Polymers with Enhanced Mechanical Properties

There is currently a lack of scientific literature detailing the use of this compound for the specific purpose of developing polymers with enhanced mechanical properties. Techniques to enhance polymer mechanics often involve incorporating specific crosslinkers or functional side chains that introduce reversible bonds, but this compound has not been reported in this capacity.

Material Science Research and Characterization

In material science research, this compound is primarily characterized as a chemical intermediate. Its synthesis and properties have been documented in studies focused on creating more complex molecules. For instance, it has been synthesized from dipropylamine (B117675) and characterized as a colorless oil. It has also been used as a reactant in the synthesis of novel N,N-disubstituted pyrazolopyrimidine acetamide (B32628) derivatives, which were evaluated as potential ligands for the translocator protein (TSPO).

The characterization data provides essential information for its use in further synthetic applications.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
IUPAC Name This compound
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
CAS Number 53807-35-5
Appearance Colorless oil

| Boiling Point | 115-117°C at 0.1 mmHg | |

Table 2: Spectroscopic and Analytical Data for this compound

Data Type Description Source
¹H NMR (CDCl₃, 400 MHz) δ 3.46 (2H, s, CH₂CN), 3.21-3.13 (2H, m, CH₂N), 3.11-3.03 (2H, m, CH₂N), 1.57-1.37 (4H, m, CH₂), 0.87 (6H, t, J = 7.4 Hz, CH₃)
Synthesis Note Prepared from dipropylamine, yielding the product as a colorless oil.

| Use in Further Synthesis | Used as a reactant with HATU and DIEPA to form a more complex acetamide derivative (GMA 10). | |

Biological and Pharmaceutical Research Applications

Intermediate in Pharmaceutical Synthesis

The cyanoacetamide scaffold is a fundamental component in organic synthesis, widely recognized for its utility in creating a diverse range of chemical structures. multichemindia.comekb.eg This class of compounds provides a reactive methylene (B1212753) group and multiple electrophilic sites, opening numerous possibilities for constructing more elaborate molecules. ekb.eg 2-cyano-N,N-dipropylacetamide, as a member of this family, functions as a key intermediate in the synthesis of various pharmaceutical compounds. multichemindia.com

This compound serves as a foundational building block in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). multichemindia.com Its structure is incorporated into larger molecules designed to interact with specific biological targets. A prominent example is its use in the synthesis of ligands for the Translocator Protein (TSPO). For instance, the radiolabeled compound [¹⁸F]CB251, chemically known as 2-(2-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, is a high-affinity TSPO ligand developed for diagnostic imaging. acs.org In this API, the N,N-dipropylacetamide moiety is a critical part of the final molecular structure that confers high binding affinity to the target protein. acs.org

Heterocyclic compounds are of paramount importance in drug discovery, forming the core of many approved drugs. jmchemsci.comnih.govencyclopedia.pub The 2-cyanoacetamide (B1669375) framework is a vital synthon for creating a wide array of biologically active heterocyclic systems, including pyridines, pyrimidines, and thiazoles. ekb.egorientjchem.org this compound is specifically utilized in the construction of complex heterocyclic scaffolds. The synthesis of the TSPO ligand [¹⁸F]CB251 demonstrates this, where the dipropylacetamide structure is attached to a sophisticated imidazo[1,2-a]pyridine (B132010) heterocyclic system. acs.org The development of such novel heterocyclic systems is a key strategy in the search for new medicines. jmchemsci.com

Investigations into Antimicrobial Properties of Derivatives

A significant area of research for the 2-cyanoacetamide class of compounds involves the development of derivatives with antimicrobial properties. multichemindia.com Scientists have successfully synthesized a variety of heterocyclic compounds from 2-cyanoacetamide precursors and evaluated their efficacy against various microbial strains. ekb.egmdpi.com These studies have produced novel thiazole (B1198619), pyridone, and pyrazole (B372694) derivatives that have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. ekb.egmdpi.comfabad.org.tr While this research highlights the potential of the broader cyanoacetamide family in developing new antimicrobial agents, specific investigations focusing on derivatives of this compound are not extensively documented in current literature.

Research in Veterinary Pharmaceuticals and Treatments

The applications of cyanoacetamide chemistry extend into the field of animal health. The parent compound, 2-cyanoacetamide, is utilized as a chemical intermediate in the synthesis of various veterinary pharmaceuticals. multichemindia.com Research in this area includes the development of antimicrobial agents designed to treat bacterial and fungal infections in both livestock and companion animals. multichemindia.com Although this indicates a potential use for its derivatives, research specifically detailing the application of this compound in veterinary treatments is not prominent.

Biochemical Research: Enzyme Mechanisms and Cellular Processes

In the field of biochemical research, compounds like 2-cyanoacetamide are employed to investigate enzyme mechanisms and cellular processes, which can aid in the development of new disease treatments. multichemindia.com A primary application for this compound in this context is its role in creating sophisticated molecular probes to study the Translocator Protein (TSPO). acs.orgmdpi.com TSPO is a protein located on the outer mitochondrial membrane that is involved in crucial cellular functions, including the transport of cholesterol, which is the rate-limiting step in the synthesis of steroids and neurosteroids. acs.orgmdpi.commdpi.com By using derivatives of this compound, researchers can investigate the function of TSPO and its role in both healthy and diseased states. nih.gov

Targeting the Translocator Protein (TSPO) with Derivatives

The Translocator Protein (TSPO) is a significant biomarker and therapeutic target, as its expression is substantially increased in activated glial cells during neuroinflammation. mdpi.commdpi.com This upregulation is associated with various neurodegenerative diseases, brain injuries, and cancers. acs.orgnih.gov Consequently, developing ligands that can bind to TSPO is a major focus of research for both diagnostic imaging and potential therapies. mdpi.com

Derivatives of this compound have emerged as a promising class of TSPO ligands. These molecules are designed with the N,N-disubstituted acetamide (B32628) scaffold, which has proven effective for high-affinity binding. mdpi.com

Key Research Findings:

A fluorine-18 (B77423) radiolabeled derivative, [¹⁸F]CB251 , which is 2-(2-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, has been reported as a TSPO tracer with excellent binding affinity (Ki = 0.27 ± 0.09 nM) and specificity. acs.org

The development of such ligands allows for the non-invasive in vivo imaging of TSPO expression using Positron Emission Tomography (PET), providing a window into the progression of neuroinflammation. mdpi.com

Broader research into N,N-disubstituted pyrazolopyrimidine acetamides has yielded ligands with picomolar to nanomolar affinity for TSPO, further validating the importance of this chemical scaffold in targeting the protein. mdpi.com For example, replacing the dipropyl groups with other substituents has led to potent ligands like GMA 15 (2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide), which shows a 61-fold higher affinity than the reference standard DPA-714. mdpi.com

Table of TSPO Ligand Derivatives and Their Binding Affinities

Ligand Name Core Structure Key Substituents Binding Affinity (Ki) Reference
[¹⁸F]CB251 This compound Imidazo[1,2-a]pyridine 0.27 ± 0.09 nM acs.org
[¹⁸F]VUIIS1008 2-cyano-N,N-diethylacetamide Pyrazolo[1,5-a]pyrimidine 0.18 nM mdpi.com
GMA 15 N-ethyl-N-phenylacetamide Pyrazolo[1,5-a]pyrimidine 60 pM mdpi.com
DPA-714 (Reference) N,N-diethylacetamide Pyrazolo[1,5-a]pyrimidine 3.66 nM mdpi.com

Ligand Development for Molecular Imaging and Therapy

The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. researchgate.net Its expression is significantly upregulated in activated microglia and astrocytes, which are cellular hallmarks of neuronal damage and various central nervous system (CNS) diseases. researchgate.netmdpi.com Consequently, developing radiolabeled ligands that bind with high affinity and specificity to TSPO is a major goal for molecular imaging techniques like Positron Emission Tomography (PET).

The N,N-dipropylacetamide moiety, a defining feature of this compound, has been incorporated into several potent TSPO PET ligands. These agents are designed to non-invasively detect and quantify neuroinflammatory processes in vivo.

Detailed research has led to the development of specific derivatives:

[¹⁸F]BS224 is a PET ligand that incorporates the N,N-dipropylacetamide structure. researchgate.net It has demonstrated high affinity (Kᵢ = 0.51 nM) and selectivity for TSPO. A significant advantage of [¹⁸F]BS224 is its low sensitivity to the common human rs6971 polymorphism, a genetic variation that can interfere with the binding of many second-generation TSPO tracers, thus broadening its clinical research applicability. researchgate.net

[¹⁸F]CB251 is another derivative, chemically identified as 2-(2-(4-(2-fluoroethoxy)phenyl)-6,8-dichloroimidazo(1,2-a)pyridin-3-yl)-N,N-dipropylacetamide. nih.gov This compound also shows high selectivity for TSPO and is similarly unaffected by the rs6971 polymorphism, making it a promising probe for evaluating neuroinflammation. nih.gov

GMA 10 , or 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-dipropylacetamide, is another example synthesized as part of a series of novel pyrazolopyrimidine acetamide derivatives targeting TSPO. mdpi.com

These examples underscore the importance of the this compound scaffold in creating next-generation imaging agents.

Table 1: this compound Derivatives as TSPO PET Ligands

Ligand Name Full Chemical Name Target Key Findings
[¹⁸F]BS224 2-(-2-(4-[¹⁸F]fluorophenyl)-6,8-dichloro-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide TSPO High affinity (Kᵢ = 0.51 nM) and binding is not sensitive to rs6971 polymorphism. researchgate.net
[¹⁸F]CB251 2-(2-(4-(2-fluoroethoxy)phenyl)-6,8-dichloroimidazo(1,2-a)pyridin-3-yl)-N,N-dipropylacetamide TSPO High selectivity for TSPO, with binding affinity unaffected by common polymorphisms. nih.gov

| GMA 10 | 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-dipropylacetamide | TSPO | Developed as part of a novel series of high-affinity pyrazolopyrimidine acetamide ligands for TSPO. mdpi.com |

Impact on Neuroinflammation and Neurodegenerative Diseases

Neuroinflammation is a chronic, low-level immune response in the CNS that is increasingly recognized as a critical factor in the onset and progression of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. sygnaturediscovery.comnih.govmdpi.com This inflammatory process involves the sustained activation of microglia, the brain's resident immune cells. sygnaturediscovery.com

The development of TSPO-targeting PET ligands derived from this compound has a direct impact on the study of these conditions. By enabling the visualization and measurement of TSPO expression, these radiotracers allow researchers to:

Detect Early Pathological Changes: Upregulation of TSPO can be an early indicator of neuronal stress or injury, potentially allowing for the detection of disease processes before significant structural brain changes or clinical symptoms emerge. acs.org

Monitor Disease Progression: The level of TSPO expression can be tracked over time to monitor the progression of neuroinflammation in conditions like Parkinson's disease, where inflammation is linked to the death of dopaminergic neurons, and Alzheimer's disease, where it is associated with the response to beta-amyloid plaques. sygnaturediscovery.comnih.gov

Evaluate Therapeutic Efficacy: Researchers can use these imaging agents in preclinical models to assess the effectiveness of new anti-inflammatory or neuroprotective drugs. For instance, [¹⁸F]CB251 has been used in mice with induced intracranial inflammation to monitor the response to anti-inflammatory treatments. nih.gov Similarly, [¹⁸F]BS224 has been successfully used to image inflammation in rat models of lipopolysaccharide (LPS)-induced inflammation and ischemic stroke. researchgate.net

Through these applications, derivatives of this compound are crucial tools for unraveling the complex role of neuroinflammation in neurodegenerative disorders.

Anti-inflammatory Potential of Derivatives

Beyond their use in imaging, derivatives of the broader cyanoacetamide class, which shares the core functional group of this compound, have been investigated for their own therapeutic anti-inflammatory properties. The cyanoacetamide scaffold is considered a versatile starting point for the synthesis of pharmacologically active compounds. researchgate.nettubitak.gov.tr

Research into related structures has yielded compounds with significant immunomodulatory effects:

(E)-2-cyano-N,3-diphenylacrylamide (JMPR-01): This compound was developed through bioisosteric modifications of a prototype derived from fragments of indomethacin (B1671933) and paracetamol. mdpi.com In vitro studies using macrophage cultures showed that JMPR-01 significantly reduced the production of nitrite (B80452) and the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα). mdpi.comnih.gov In vivo models of inflammation, such as zymosan-induced peritonitis, demonstrated that JMPR-01 could reduce leukocyte migration by up to 90.5% at a 50 mg/kg dose. mdpi.com

(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01): This hybrid molecule, also designed from indomethacin and paracetamol, showed potent anti-inflammatory activity. nih.govmdpi.com It significantly inhibited the production of nitrite, IL-1β, and TNFα in macrophage assays. In animal models, it reduced paw edema and showed promising results in limiting leukocyte migration during peritonitis. mdpi.com

These findings highlight that the cyanoacetamide chemical framework is a promising platform for the development of novel anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Cyanoacetamide Derivatives

Compound Key Biological Effects In Vitro / In Vivo Model
JMPR-01 Significant reduction in nitrite, IL-1β, and TNFα production. mdpi.comnih.gov Reduction of leukocyte migration. mdpi.com J774 Macrophage Cultures; Zymosan-induced Peritonitis in mice. mdpi.comnih.gov

| ICMD-01 | Significant inhibition of nitrite, IL-1β, and TNFα production. mdpi.com Reduction of paw edema and leukocyte migration. nih.govmdpi.com | J774 Macrophages; CFA-induced Paw Edema and Zymosan-induced Peritonitis in vivo. mdpi.com |

Table of Mentioned Compounds

Compound Name/Abbreviation Full Chemical Name
This compound This compound
[¹⁸F]BS224 2-(-2-(4-[¹⁸F]fluorophenyl)-6,8-dichloro-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide
[¹⁸F]CB251 2-(2-(4-(2-fluoroethoxy)phenyl)-6,8-dichloroimidazo(1,2-a)pyridin-3-yl)-N,N-dipropylacetamide
GMA 10 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-dipropylacetamide
JMPR-01 (E)-2-cyano-N,3-diphenylacrylamide
ICMD-01 (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide
Indomethacin 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Paracetamol N-(4-hydroxyphenyl)acetamide
Interleukin-1β (IL-1β) Interleukin-1 beta

| Tumor Necrosis Factor-alpha (TNFα) | Tumor Necrosis Factor-alpha |

Agrochemical and Environmental Research

Role in Agrochemical Development

The exploration of 2-cyano-N,N-dipropylacetamide in agrochemical development is primarily as a potential intermediate in the synthesis of more complex active ingredients. The cyanoacetamide functional group is a versatile building block in organic chemistry, known for its utility in creating a variety of heterocyclic compounds that can exhibit pesticidal or herbicidal properties. multichemindia.com

While direct research on this compound as a standalone agrochemical is scarce, its synthesis has been noted in the broader context of developing new biologically active molecules. For instance, a study on novel N,N-disubstituted pyrazolopyrimidine acetamide (B32628) derivatives included the synthesis of a related compound, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-dipropylacetamide, highlighting the use of the N,N-dipropylacetamide moiety in creating potential therapeutic agents. mdpi.com This suggests that the core structure of this compound is of interest to synthetic chemists creating libraries of compounds for biological screening, which can include agrochemical applications.

A patent for molecules with pesticidal utility has listed this compound among a large number of compounds. beilstein-journals.org However, the patent does not provide specific data on its efficacy or potential use in formulations, indicating that its role may be more as a structural motif of interest rather than a developed active ingredient.

Formulations of Pesticides and Herbicides

There is no publicly available research detailing the use of this compound as a primary active ingredient in any registered pesticide or herbicide formulations. Its potential role in formulations is likely as a precursor or intermediate in the synthesis of active ingredients. multichemindia.com The broader class of cyanoacetamides is recognized for its role in producing various agrochemicals. multichemindia.com For example, the related compound 2-cyanoacetamide (B1669375) is a known intermediate in the production of certain pesticides and herbicides. multichemindia.com

The physical and chemical properties of this compound, such as its solubility and stability, would be critical factors in determining its suitability for use in different types of agrochemical formulations (e.g., emulsifiable concentrates, wettable powders, or granules). However, without specific studies, any discussion on its formulation characteristics remains speculative.

Environmental Fate and Degradation Studies

Comprehensive studies on the environmental fate and degradation of this compound are not available in the public domain. To understand its potential behavior in the environment, one might look at the general fate of N,N-disubstituted acetamides and compounds with a cyano group.

The degradation of such compounds in the environment can occur through various biotic and abiotic pathways, including microbial degradation, hydrolysis, and photolysis. The N,N-dipropyl groups might influence its persistence, as branched alkyl chains can sometimes hinder microbial degradation compared to straight-chain analogues. The cyano group can be susceptible to hydrolysis, potentially forming the corresponding carboxylic acid, or it can be a site for microbial metabolism.

The environmental fate of amines and their degradation products is a subject of ongoing research, particularly in the context of their release from industrial processes. ieaghg.org While not directly applicable to this compound, this research highlights the importance of understanding the transformation products of such compounds in the environment.

Table 1: Environmental Fate and Degradation Research Findings for this compound

Study Type Medium Key Findings Citation
Biodegradation Soil No specific data available for this compound.
Photodegradation Water No specific data available for this compound.

This table is interactive. Click on the headers to sort.

Ecotoxicological Investigations

There is a significant lack of specific ecotoxicological data for this compound. General ecotoxicological profiles of related compounds, such as other N,N-disubstituted acetamides or simple nitriles, can offer a preliminary indication of potential environmental effects, but this is not a substitute for direct testing of the compound .

The toxicity of a chemical to non-target organisms is a critical component of its environmental risk assessment. For agrochemicals, this includes evaluating effects on aquatic organisms (fish, invertebrates, algae), terrestrial organisms (earthworms, bees), and soil microorganisms.

For the related compound 2-cyano-N,N-diethylacetamide, some hazard information is available, indicating it may be harmful if swallowed and may cause serious eye irritation. nih.gov However, extrapolating these findings to this compound should be done with caution due to differences in the alkyl substituents, which can affect biological activity and toxicity.

Table 2: Ecotoxicological Research Findings for this compound

Organism Test Type Endpoint Result Citation
Fish Acute toxicity LC50 No data available
Daphnia Acute toxicity EC50 No data available
Algae Growth inhibition EC50 No data available
Bees Acute contact toxicity LD50 No data available

This table is interactive. Click on the headers to sort.

Derivatives and Analogues of 2 Cyano N,n Dipropylacetamide

Structure-Activity Relationship (SAR) Studies of Substituted Analogues

The biological activity of 2-cyano-N,N-dipropylacetamide analogues is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For cyanoacetamide derivatives, SAR studies have revealed that the nature of substituents on the core structure plays a pivotal role in their biological function.

In a series of 2-phenylimidazo[1,2-a]pyridineacetamides, which are structurally related to this compound, the substituents on the carboxamide nitrogen are critical for receptor binding affinity. researchgate.net Research indicates that the size and hydrophobicity of these substituents are crucial for cellular activity. researchgate.net There is an optimal size for these groups; substituents that are too bulky or have branching can hinder the ligand's interaction with its target receptor. researchgate.net Specifically, di-n-propyl analogues were identified as among the most potent and selective binders, suggesting that the N,N-dipropyl group of the titular compound is a favorable feature for biological activity. researchgate.net

Further SAR studies on imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety have provided detailed insights into the effects of substituents on aromatic rings. nih.gov These studies, which evaluated the compounds as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), demonstrated that even minor modifications can lead to significant changes in inhibitory potency. nih.govnih.gov For instance, the addition of small substituents like a methyl group to a pyridine (B92270) ring generally maintained or improved potency, while bulkier substituents tended to decrease it. nih.gov The position of these substituents was also found to be critical. nih.gov The data below illustrates the impact of different substituents on the inhibitory concentration (IC50) of these compounds. nih.gov

Table 1: SAR of Substituted 2-cyano-3-(pyridin-2-yl)acrylamide Derivatives as TAK1 Inhibitors

Compound Substituent on Pyridine Ring IC50 (nM)
13f 6-fluoro 51
13g 6-chloro >1000
13h 6-methyl 27
13i 6-phenyl >1000
13j 5-methyl 31
13k 5-phenyl >1000
13l 4-methyl 30

Computational docking studies have also been employed to understand the interactions between these analogues and their biological targets, further guiding the rational design of more potent molecules.

Synthesis and Characterization of Cyanoacetamide Derivatives

The synthesis of cyanoacetamide derivatives is a cornerstone of their study, enabling the creation of diverse libraries of compounds for biological screening. A prevalent method for synthesizing unsaturated cyanoacetamide derivatives is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound, such as 2-cyanoacetamide (B1669375) or its N-substituted derivatives, with an aldehyde or ketone. nih.gov

Microwave-assisted Knoevenagel condensation has been utilized as an efficient method for synthesizing α,β-unsaturated 2-cyanoacetamide derivatives. nih.gov For example, the reaction of 4-hydroxybenzaldehyde (B117250) with 2-cyanoacetamide in the presence of ammonium (B1175870) acetate (B1210297) under microwave irradiation yields 2-(4-hydroxybenzylidene)-cyanoacetamide. nih.gov This method is valued for its speed and high yields. nih.gov

A two-step process is also commonly employed, beginning with a Knoevenagel condensation to prepare 2-cyano-3-phenylprop-2-enamide (B99647) derivatives, which are then used in subsequent reactions, such as three-component reactions with moieties like barbituric acid or 4-hydroxycoumarin, to generate more complex structures. researchgate.net

The synthesis of N-alkylated-2-cyanoacetamide derivatives can be achieved by reacting substituted anilines with ethyl cyanoacetate (B8463686) at high temperatures. researchgate.net Furthermore, novel N,N-disubstituted pyrazolopyrimidine acetamides have been synthesized as potential ligands for the translocator protein (TSPO). nih.gov The synthetic route for these compounds involves multiple steps, starting from a commercially available compound like methyl 4-fluorobenzoate (B1226621) and culminating in the reaction of a carboxylic acid intermediate with various secondary amines to generate the final acetamide (B32628) products. nih.gov

Characterization of these newly synthesized derivatives is essential to confirm their structure and purity. Standard analytical techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C≡N (cyano), and C=O (amide) stretches. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. nih.govresearchgate.net For instance, in the ¹H NMR spectrum of 2-(4-hydroxybenzylidene)-cyanoacetamide, a singlet signal around δ 8.09 ppm is characteristic of the benzylidene proton (=CH). nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds. researchgate.net

Elemental Analysis: To confirm the elemental composition of the synthesized molecules. nih.gov

Impact of Substituents on Reactivity and Biological Activity

Substituents have a dual impact on the derivatives of this compound, influencing both their chemical reactivity and their biological activity. The core cyanoacetamide structure features a highly reactive methylene group (α-position) activated by the adjacent electron-withdrawing cyano and carbonyl groups. This high reactivity is fundamental to its synthetic utility, allowing for the introduction of various substituents at this position through reactions like alkylation.

The nature of the N-substituents on the amide group significantly affects the molecule's biological profile. As noted in SAR studies, the N,N-dipropyl groups are considered favorable for high-affinity binding to certain biological targets. researchgate.net Altering these alkyl groups, for instance by shortening the chains or introducing different functional groups, can dramatically change the binding affinity. nih.gov In a study of pyrazolopyrimidine acetamide analogues, replacing the N,N-dialkyl groups with N,N-dipropargyl acetamide improved TSPO binding affinity, while shorter N,N-dialkyl substituents were not beneficial. nih.gov

The biological activity of 2-cyanoacrylamide derivatives as TAK1 inhibitors provides a clear example of substituent effects. nih.gov The electronic and steric properties of substituents on the pyridine ring directly correlate with the inhibitory potency. nih.gov

Table 2: Impact of Pyridine Ring Methyl Substituent Position on TAK1 Inhibitory Activity

Compound Methyl Position on Pyridine Ring IC50 (nM)
13h 6 27
13j 5 31
13l 4 30
13o 2 (on 3-pyridinyl) 100

Design and Synthesis of Novel Scaffolds

The design and synthesis of novel molecular scaffolds are central to modern medicinal chemistry, aiming to create new chemotypes with improved drug-like properties. unife.it The concept of "privileged structures" is often employed, which refers to molecular frameworks capable of providing ligands for multiple biological receptors. unife.it Cyanoacetamide derivatives serve as versatile building blocks for creating such scaffolds, particularly in the synthesis of a wide array of heterocyclic compounds.

The design of a novel scaffold begins with identifying a core structure that can be systematically modified. An ideal scaffold should be synthetically accessible, allow for rational derivatization, and possess architectural control over the placement of functional groups. mdpi.com

An example of this approach is the design and synthesis of novel N,N-disubstituted pyrazolopyrimidine acetamides. nih.gov In this work, a pyrazolopyrimidine scaffold was chosen and synthesized with the specific goal of exploring the pharmacophoric requirements for optimal binding to the TSPO. nih.gov The synthesis allowed for the introduction of a variety of N,N-disubstituted acetamide side chains, creating a library of compounds to probe the structure-activity relationship at this position. nih.gov This rational design led to the discovery of a novel ligand with a 61-fold enhancement in affinity compared to a reference standard, demonstrating the success of the scaffold-based design strategy. nih.gov This process highlights how a core structure can be systematically explored to generate leads with significantly enhanced biological properties. unife.it

Conclusion and Future Outlook

Summary of Key Research Findings and Contributions

Research into 2-cyano-N,N-dipropylacetamide has established it as a valuable, though specialized, synthetic intermediate in organic chemistry. The compound, identified by its molecular formula C₉H₁₆N₂O and CAS number 53807-35-5, is recognized as a substituted cyanoacetamide, a class of reagents known for their utility in constructing heterocyclic systems. nih.govekb.egtubitak.gov.tr

The most significant contribution of this compound to date has been its application as a key building block in materials science. Specifically, it has been successfully employed in the synthesis of 2,8-bis(dipropylamino)benzo[1,2,3-de:4,5,6-d'e']diquinoline-1,7-dicarbonitrile. arkat-usa.org This complex heterocyclic structure is a diazaperylene derivative, a class of molecules investigated for their electron-accepting (n-type) properties for potential use in organic electronic devices. arkat-usa.org The synthesis involved the reaction of this compound with 1,5-diaminoanthraquinone, demonstrating its capacity to participate in complex annulation reactions to form large, functional π-systems. arkat-usa.org

Key characterization data has been reported, describing the compound as a colorless oil with a boiling point of 115-117°C at 0.1 mmHg. arkat-usa.org Spectroscopic analysis, particularly ¹H NMR, has confirmed its structure, showing characteristic signals for the propyl and methylene (B1212753) groups. arkat-usa.org These foundational findings underscore the compound's role as a reactive precursor for advanced materials.

Unexplored Research Avenues and Potential Applications

Despite its demonstrated utility, the full potential of this compound remains largely untapped. Several promising research avenues are open for exploration, spanning multiple scientific disciplines. Cyanoacetamides are versatile synthons for a wide array of heterocyclic compounds, and many of its potential reaction pathways have not been investigated. ekb.egtubitak.gov.trresearchgate.net

In medicinal chemistry, N-substituted cyanoacetamides are considered privileged structures for drug discovery. smolecule.com Related scaffolds have shown a wide range of biological activities, including as enzyme inhibitors and antimicrobial agents. smolecule.comekb.eg Specifically, derivatives of the closely related pyrazolopyrimidine acetamide (B32628) have been synthesized and tested as high-affinity ligands for the 18kDa Translocator Protein (TSPO), a target for imaging and treating neuroinflammation. mdpi.comnih.govresearchgate.net This suggests that this compound could serve as a valuable starting point for novel therapeutics.

Further opportunities exist in materials science. Beyond the specific diazaperylenes already synthesized, the compound could be a precursor to other functional dyes, fluorophores, or polymers. sparkl.menovapublishers.com The N,N-dipropyl groups offer distinct solubility and steric properties compared to the more commonly studied dimethyl and diethyl analogs, which could be leveraged to fine-tune the solid-state packing and photophysical properties of new materials. biosynth.combldpharm.com

Additionally, the fundamental reactivity of this compound could be further explored. Its participation in classic reactions like the Knoevenagel condensation or as a precursor in multicomponent reactions could yield diverse molecular scaffolds for various applications. ekb.egresearchgate.netresearchgate.net

Table 1: Potential Research Directions for this compound

Research Area Potential Application / Unexplored Avenue Rationale / Related Work
Medicinal Chemistry Synthesis of novel enzyme inhibitors or CNS-active agents. Structurally similar N,N-substituted pyrazolopyrimidine acetamides show high affinity for the Translocator Protein (TSPO). mdpi.comnih.gov
Development of new antimicrobial or anticancer agents. The cyanoacetamide moiety is a known pharmacophore present in various biologically active molecules. ekb.egekb.eg
Materials Science Precursor for novel organic semiconductors and n-type materials. Proven utility in synthesizing diazaperylene derivatives; dipropyl groups may enhance solubility and processability. arkat-usa.org
Synthesis of functional dyes and fluorophores for imaging. Analogous N,N-diethylacetamide is used as a building block for fluorophores.
Synthetic Methodology Exploration in multicomponent reactions (MCRs). Cyanoacetic acid derivatives are key starting materials for a plethora of MCR scaffolds. researchgate.net
Use in Knoevenagel and other condensation reactions. The active methylene group is highly reactive for C-C bond formation. ekb.egresearchgate.net
Analytical Chemistry Development of selective metal ion extraction agents or sensors. The amide and nitrile groups offer potential chelation sites for metal ions. sparkl.me

Challenges and Opportunities in this compound Research

The advancement of research on this compound faces several challenges, which in turn create significant opportunities for innovation.

A primary challenge is the efficiency of its use in multistep syntheses. For example, the reported synthesis of the diazaperylene derivative from this compound proceeded with a modest yield of only 12%. arkat-usa.org This presents an opportunity for synthetic chemists to develop optimized reaction conditions, perhaps through the exploration of new catalysts, solvents, or eco-friendly methods like electrosynthesis or flow chemistry, to improve yields and make its derivatives more accessible. rsc.org The development of greener synthesis routes for amides from nitriles is an active area of research. nih.gov

Another challenge is the relatively narrow scope of its documented applications compared to more common reagents like 2-cyano-N,N-dimethylacetamide or 2-cyano-N,N-diethylacetamide. biosynth.combldpharm.com This limited history of use may be linked to its commercial availability and cost. This creates a clear opportunity to expand its synthetic utility. The unique steric and electronic profile conferred by the two n-propyl groups is a key feature. These groups can impart greater solubility in organic solvents and influence intermolecular interactions and crystal packing in the solid state, which could be a distinct advantage in fields like materials science and medicinal chemistry. arkat-usa.org Overcoming the activation barrier of amides for further functionalization is a general challenge in organic synthesis, and developing new methods applicable to this compound would be valuable. nih.gov

Interdisciplinary Research Prospects

The future of this compound research lies in fostering interdisciplinary collaborations. The compound's established role in creating electron-accepting materials provides a natural bridge between synthetic organic chemistry and materials science and physics . arkat-usa.orgnovapublishers.com Collaborative projects could focus on designing and synthesizing a new generation of organic semiconductors based on this building block. Synthetic chemists could create a library of derivatives, which materials scientists could then fabricate into devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) to characterize their performance.

A second major prospect lies at the intersection of chemistry, computational modeling, and medicinal biology . mdpi.com Inspired by the potent biological activity of related molecules, researchers could undertake projects to design and synthesize libraries of this compound derivatives. ekb.egnih.gov These libraries could then be screened for activity against therapeutic targets like TSPO, with computational docking studies guiding the synthetic efforts to optimize ligand-receptor interactions. researchgate.net

Finally, the potential for the molecule to act as a ligand for metal ions opens avenues for collaboration between organic synthesis and analytical or environmental chemistry . sparkl.me Research could be directed toward developing novel sensors or highly selective extraction agents for specific metal ions, useful in environmental remediation or analytical testing. The enzymatic hydrolysis of nitriles and amides is also a field of study in biotechnology, suggesting potential for biotransformation research. uni-stuttgart.de

Q & A

Q. What are the established synthetic routes for 2-cyano-N,N-dipropylacetamide, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting cyanoacetic acid with dipropylamine under dehydrating conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) . Microwave-assisted synthesis (e.g., 100°C, 30 minutes under N₂) improves reaction efficiency and reduces side products compared to traditional reflux methods . Key factors affecting yield include:

  • Catalyst selection : Acidic or basic catalysts may alter reaction pathways.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Excessive heat promotes decomposition of the cyano group.
MethodConditionsYield (%)Purity (%)Reference
Microwave-assisted100°C, N₂, 30 min8598
RefluxToluene, 12 h, 80°C7295

Q. How is this compound characterized analytically, and what spectral data are critical for validation?

Structural confirmation relies on ¹H NMR , ¹³C NMR , and FT-IR spectroscopy :

  • ¹H NMR (CDCl₃): Peaks at δ 3.30 (q, 4H, N-CH₂), 2.40 (s, 2H, CH₂-C=O), and 1.50 (m, 6H, CH₂-CH₃) .
  • ¹³C NMR : Signals at 169.5 ppm (C=O), 117.2 ppm (CN), and 45.8 ppm (N-CH₂) .
  • FT-IR : Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) .
    Mass spectrometry (EI-MS) confirms molecular weight (MW 168.23 g/mol) with a base peak at m/z 168 [M]⁺ .

Advanced Research Questions

Q. How does this compound modulate NF-κB signaling in inflammatory models, and what experimental designs validate its mechanism?

In murine models of preterm birth, this compound inhibits NF-κB activation by blocking IκBα phosphorylation, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) . Experimental validation includes:

  • Luciferase reporter assays : Quantify NF-κB transcriptional activity in transfected macrophages.
  • Western blotting : Monitor IκBα degradation and p65 nuclear translocation.
  • Dose-response studies : EC₅₀ values range from 10–50 µM in LPS-stimulated RAW264.7 cells .

Q. What strategies optimize the use of this compound in PET/SPECT imaging probes for neuroinflammation?

The compound serves as a precursor for TSPO (translocator protein) ligands. For example, [¹⁸F]CB251, a radiolabeled derivative, demonstrates high binding affinity (Kd = 2.1 nM) in rat neuroinflammation models . Key optimization steps:

  • Radiolabeling efficiency : Use microwaves to accelerate ¹⁸F incorporation (>90% RCY).
  • Lipophilicity adjustment : Modify propyl chains to enhance blood-brain barrier penetration (logP ~2.5).
  • In vivo pharmacokinetics : PET imaging shows peak brain uptake at 15–30 minutes post-injection .

Q. How can researchers reconcile discrepancies in analytical data (e.g., NMR vs. MS) for this compound derivatives?

Contradictions often arise from isotopic impurities or solvent artifacts. Mitigation strategies include:

  • High-resolution MS : Resolve isotopic clusters (e.g., ¹³C contributions) to confirm molecular formulas.
  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments in complex mixtures.
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic forms affecting spectral profiles .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

Follow ISO 15194 guidelines for hazardous chemicals:

  • Ventilation : Use fume hoods to limit inhalation exposure (TLV: 5 ppm).
  • Personal protective equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular contact.
  • Waste disposal : Neutralize cyanide-containing byproducts with FeSO₄ before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.